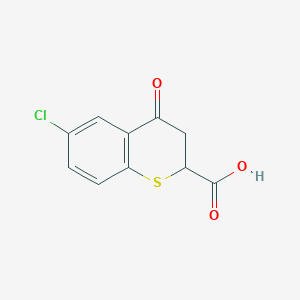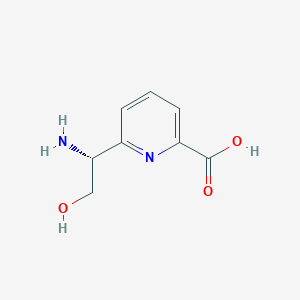
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a side chain containing an amino and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of pyridine-2-carboxylic acid using microbial processes. For example, Alcaligenes faecalis can induce regiospecific hydroxylation of pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further modified to introduce the amino and hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microbial fermentation processes, where specific strains of bacteria are used to hydroxylate pyridine-2-carboxylic acid. The resulting intermediate is then subjected to further chemical modifications to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as neuroprotective or immunomodulatory effects.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridine-2-carboxylic acid structure but lacks the amino and hydroxyethyl side chain.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both an amino and a hydroxy group on the side chain, which can impart distinct chemical and biological properties compared to other pyridinecarboxylic acids. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m0/s1 |
Clave InChI |
OKXGYBGLJBCOIL-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)C(=O)O)[C@H](CO)N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


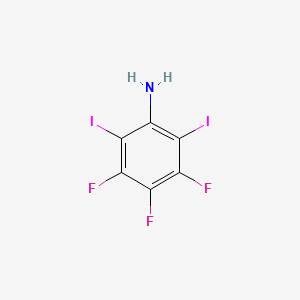
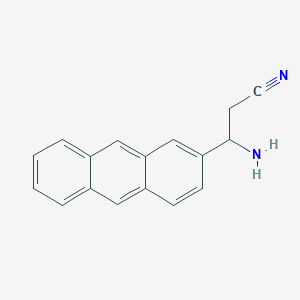
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)


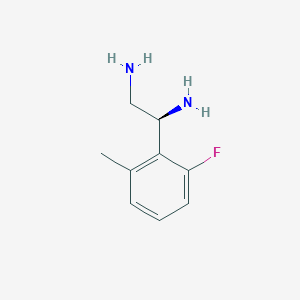


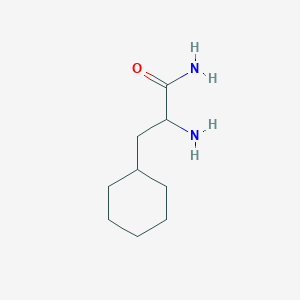


![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
